molecular formula C27H21N3OS2 B12014032 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624723-11-1

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12014032
CAS No.: 624723-11-1
M. Wt: 467.6 g/mol
InChI Key: XOBXMDPWALOLCR-JLPGSUDCSA-N
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Description

The compound (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Thiazolidinone Core Formation: The thiazolidinone core is usually formed by the cyclization of a thiourea derivative with a haloketone.

    Final Coupling: The final step involves the condensation of the pyrazole derivative with the thiazolidinone core in the presence of a base, such as sodium ethoxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrazole ring or the thiazolidinone core using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole or thiazolidinone derivatives.

    Substitution: Formation of substituted aromatic or thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

Biologically, (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has shown promise in antimicrobial and anticancer research. Its structure allows it to interact with biological targets, potentially inhibiting the growth of bacteria or cancer cells.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a candidate for drug development, particularly in the treatment of chronic diseases and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its anticancer activity may be due to its ability to inhibit enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazole Derivatives: Often studied for their anti-inflammatory and anticancer activities.

    Benzyl Derivatives: Common in various pharmaceuticals for their biological activity.

Uniqueness

What sets (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a pyrazole ring, a thiazolidinone core, and a benzyl substituent. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for research and development.

Properties

CAS No.

624723-11-1

Molecular Formula

C27H21N3OS2

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3OS2/c1-19-12-14-20(15-13-19)17-29-26(31)24(33-27(29)32)16-22-18-30(23-10-6-3-7-11-23)28-25(22)21-8-4-2-5-9-21/h2-16,18H,17H2,1H3/b24-16-

InChI Key

XOBXMDPWALOLCR-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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